1-(Methoxymethyl)cyclohexan-1-amine
Description
1-(Methoxymethyl)cyclohexan-1-amine is a cyclohexane derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 1-position of the cyclohexane ring. The compound’s molecular formula is C8H17NO, with a molecular weight of 143.23 g/mol. Its structure combines the hydrophobic cyclohexane ring with a polar methoxymethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The ether oxygen in the methoxymethyl group enhances solubility in polar solvents, while the cyclohexane backbone contributes to steric bulk .
Properties
IUPAC Name |
1-(methoxymethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-8(9)5-3-2-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIPYYPFKFEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315367-64-6 | |
| Record name | 1-(methoxymethyl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Methoxymethyl)cyclohexan-1-amine can be achieved through several routes. One common method involves the reaction of cyclohexanone with methoxymethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(Methoxymethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(Methoxymethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
1-(Methoxymethyl)cyclohexan-1-amine is a cyclic amine that has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1315367-64-6
- Molecular Formula : C8H17NO
The compound contains a methoxymethyl group attached to a cyclohexane ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for further pharmacological exploration.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Antifungal | Potential effectiveness against fungal pathogens. |
| Enzyme Interaction | Modulates the activity of specific enzymes involved in metabolic pathways. |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown promising results against Gram-positive bacteria, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be elucidated.
Antifungal Properties
In vitro assays have indicated that this compound possesses antifungal activity against various fungi, including Candida species. The efficacy appears dose-dependent, with higher concentrations yielding more significant inhibitory effects.
Case Studies
A notable case study involved the synthesis of derivatives of this compound aimed at enhancing its biological activity. Modifications to the methoxymethyl group were explored to improve binding affinity to target enzymes. These derivatives demonstrated enhanced antimicrobial and antifungal activities compared to the parent compound, indicating that structural modifications can significantly influence biological outcomes .
Applications in Medicine
The potential therapeutic applications of this compound are under investigation:
- Drug Development : As a building block in the synthesis of novel pharmaceuticals.
- Therapeutic Agent : Possible use in treating infections caused by resistant bacterial strains.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Cyclohexylamine | Lacks methoxymethyl group | Primarily used as an industrial chemical |
| Methoxymethylamine | Lacks cyclohexane ring | Exhibits different reactivity and applications |
| Cyclohexanone | Contains a carbonyl group | Different chemical behavior and uses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
